1,7a-Dihydroimidazo[4,5-c]pyridin-2-one
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Overview
Description
1,7a-Dihydroimidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7a-Dihydroimidazo[4,5-c]pyridin-2-one typically involves a sequence of nitration, reduction, condensation, and cyclization reactions. One common method starts with the nitration of 4-aminopyridine, followed by reduction to form the corresponding amine. This intermediate then undergoes condensation with an appropriate aldehyde, leading to the formation of the imidazo[4,5-c]pyridin-2-one core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
1,7a-Dihydroimidazo[4,5-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1,7a-Dihydroimidazo[4,5-c]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: Its derivatives are explored for use in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1,7a-Dihydroimidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. For instance, as a DNA-dependent protein kinase inhibitor, it binds to the kinase’s active site, preventing the repair of DNA double-strand breaks and thereby sensitizing cancer cells to radiation therapy . This interaction disrupts key pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals as GABA receptor modulators.
Uniqueness
1,7a-Dihydroimidazo[4,5-c]pyridin-2-one is unique due to its specific structural configuration, which imparts distinct biological activities, particularly its role as a DNA-dependent protein kinase inhibitor. This makes it a valuable scaffold for developing targeted cancer therapies .
Properties
Molecular Formula |
C6H5N3O |
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Molecular Weight |
135.12 g/mol |
IUPAC Name |
1,7a-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H5N3O/c10-6-8-4-1-2-7-3-5(4)9-6/h1-4H,(H,8,10) |
InChI Key |
KNPMUDGSNJCWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC(=O)NC21 |
Origin of Product |
United States |
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